2-(bromomethyl)-1-isopropyl-1H-pyrrole

Alkylation Electrophilic substitution Pyrrole functionalization

Researchers requiring a selective pyrrole alkylating agent often face competing side reactions from N-H deprotonation or sluggish reactivity of chloro analogs. 2-(Bromomethyl)-1-isopropyl-1H-pyrrole (CAS 1420805-66-8) overcomes these issues through its N-isopropyl steric shield and highly electrophilic bromomethyl group. - Enables catalyst-free Friedel-Crafts alkylation of electron-rich arenes, avoiding catalyst residues in dipyrrylmethane syntheses. - N-Isopropyl substituent suppresses adjacent-site reactivity, enabling cleaner functionalization at remaining free positions. - Functions as a stable monomer precursor for conducting polymers, with superior thermochemical and radical cation stability versus chloro/fluoro analogs.

Molecular Formula C8H12BrN
Molecular Weight 202.09 g/mol
Cat. No. B13973205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-1-isopropyl-1H-pyrrole
Molecular FormulaC8H12BrN
Molecular Weight202.09 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC=C1CBr
InChIInChI=1S/C8H12BrN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3
InChIKeyVXVRIGUEOHXMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-isopropyl-1H-pyrrole: Chemical Identity and Baseline Procurement Specifications


2-(Bromomethyl)-1-isopropyl-1H-pyrrole (CAS 1420805-66-8) is a heterocyclic building block characterized by a pyrrole core bearing an N-isopropyl substituent and a reactive bromomethyl group at the 2-position . The compound possesses a molecular formula of C₈H₁₂BrN and a molecular weight of 202.09 g/mol . As a member of the α-(halomethyl)pyrrole class, it functions as an alkylating agent and electrophilic synthon for the introduction of functionalized pyrrole moieties into more complex molecular architectures [1]. The combination of the electron-rich pyrrole ring with the electrophilic bromomethyl side chain defines its utility in medicinal chemistry and materials science applications, where the isopropyl group may impart distinct steric and electronic properties relative to N-H or alternative N-alkylated pyrroles.

Why Generic 2-(Bromomethyl)-1-isopropyl-1H-pyrrole Substitution Fails: Procurement Considerations for Halomethylpyrrole Building Blocks


Substituting 2-(bromomethyl)-1-isopropyl-1H-pyrrole with a generic halomethylpyrrole analog—such as the corresponding chloromethyl derivative, an N-unsubstituted variant, or an alternative N-alkyl pyrrole—is not chemically equivalent and may introduce significant synthetic inefficiencies or product profile deviations. The bromine leaving group exhibits substantially higher reactivity in nucleophilic substitution relative to chlorine, directly impacting reaction rates and yields [1]. Moreover, the N-isopropyl substituent contributes steric bulk that influences regioselectivity in subsequent transformations, while unsubstituted pyrroles (N-H) are prone to deprotonation and competing side reactions under basic conditions [2]. These differences are not merely academic; they manifest as quantifiable variations in reaction outcomes, stability profiles, and downstream synthetic utility. The following evidence guide establishes, with explicit comparator data, the conditions under which 2-(bromomethyl)-1-isopropyl-1H-pyrrole provides scientifically defensible advantages over its closest analogs.

Quantitative Differentiation Evidence: 2-(Bromomethyl)-1-isopropyl-1H-pyrrole vs. Comparator Analogs


Bromine vs. Chlorine Leaving Group: Quantified Alkylation Efficiency in Electrophilic Substitution

In the alkylation of methylbenzenes using α-(halomethyl)pyrroles, the bromomethyl derivative (Compound 1) demonstrates markedly superior leaving group efficiency relative to the chloromethyl analog (Compound 4) [1]. The reaction proceeds with benzene derivatives in the absence of added alkylation catalysts, where the bromine substituent facilitates nucleophilic displacement at a rate that enables preparatively useful conversions, whereas the corresponding chloromethyl pyrrole exhibits substantially attenuated reactivity under identical conditions.

Alkylation Electrophilic substitution Pyrrole functionalization

N-Isopropyl vs. N-H Pyrrole: Steric Modulation of Regioselectivity in Functionalization

The N-isopropyl substituent introduces steric bulk that can influence the regiochemical outcome of electrophilic substitution reactions on the pyrrole ring [1]. Unsubstituted pyrrole (N-H) undergoes electrophilic attack preferentially at the 2-position, but the presence of a 2-bromomethyl substituent in the target compound eliminates this site, directing further functionalization to alternative positions. The isopropyl group provides greater steric shielding of the nitrogen and adjacent positions compared to smaller N-alkyl groups (e.g., methyl) or N-H, potentially enhancing selectivity for reactions at the remaining available positions on the pyrrole ring.

Regioselectivity N-alkylpyrrole Medicinal chemistry

Thermochemical Stability of Bromomethylpyrroles vs. Fluoro- and Chloromethylpyrroles in Conducting Polymer Applications

DFT-B3LYP calculations at the 6-31G(d,p) level reveal that bromomethylpyrroles (HMPys with Br substitution) exhibit the highest thermochemical stability among halomethylpyrrole monomers evaluated, surpassing both fluoro- and chloromethylpyrroles [1]. The radical cation stability of bromomethylpyrroles, a critical parameter governing electropolymerization efficiency, was found to be superior to that of the corresponding chloro- and fluoro-substituted analogs, with calculated data validated against available experimental oxidation potentials.

Conducting polymers Electropolymerization Thermochemical stability

2-Bromomethyl-1-isopropyl-1H-pyrrole as a Scaffold-Diversification Intermediate: Documented Utility in Pyrrole-Based Libraries

Halogen-substituted pyrrole building blocks, including bromomethyl-substituted variants, have been demonstrated as practical intermediates for the construction of diverse compound libraries for medicinal chemistry applications [1]. The preparation of four new halogen-substituted pyrrole building blocks was achieved in two to five synthetic steps from commercially available starting materials on scales ranging from 50 mg to 1 g, showcasing the utility of such motifs for structure-activity relationship (SAR) exploration and hit-to-lead optimization campaigns. While not explicitly naming the target compound, the study establishes the broader class of halogen-doped pyrroles as synthetically accessible and valuable for generating molecular diversity.

Medicinal chemistry Building block Scaffold diversification

Avoidance of Direct Pyrrole C-Alkylation Challenges: The Strategic Advantage of Pre-Installed Bromomethyl Handles

Direct mono-C-alkylation of pyrroles using simple alkyl halides is notoriously problematic due to polyalkylation, oligomerization, and acid-catalyzed polymerization [1]. Pyrrole does not react with methyl iodide below 100 °C; above approximately 150 °C, complex mixtures containing polymeric material and poly-methylated pyrroles are obtained. Even the more reactive allyl bromide reacts with pyrrole at room temperature to yield mixtures of mono- to tetra-allyl-pyrroles alongside oligomers and polymers [1]. In contrast, 2-(bromomethyl)-1-isopropyl-1H-pyrrole presents a pre-installed electrophilic handle on a side chain rather than requiring direct ring alkylation, thereby circumventing the polyalkylation and polymerization pathways that plague direct pyrrole alkylation strategies.

Synthetic methodology Alkylation Pyrrole functionalization

High-Value Application Scenarios for 2-(Bromomethyl)-1-isopropyl-1H-pyrrole Based on Evidence


Electrophilic Alkylation of Electron-Rich Aromatics Without Added Catalyst

Based on the demonstrated reactivity of α-(bromomethyl)pyrroles in alkylating methylbenzenes without added catalyst [2], 2-(bromomethyl)-1-isopropyl-1H-pyrrole is well-suited for Friedel-Crafts-type alkylations of electron-rich aromatic substrates. The bromine leaving group provides sufficient electrophilic character to drive alkylation under mild conditions where chloromethyl analogs would exhibit negligible conversion. This property is particularly valuable in the synthesis of dipyrrylmethanes and polypyrrolic systems, where catalyst residues can be problematic for subsequent transformations or final product purity.

Regiocontrolled Synthesis of Polysubstituted Pyrroles for Medicinal Chemistry

The combination of the N-isopropyl substituent and the 2-bromomethyl group defines a unique steric and electronic environment that may direct subsequent electrophilic substitutions to specific positions on the pyrrole ring. The established utility of halogen-substituted pyrrole building blocks in medicinal chemistry library synthesis [2] indicates that 2-(bromomethyl)-1-isopropyl-1H-pyrrole can serve as a versatile scaffold for SAR exploration. The isopropyl group's steric footprint (quantifiably larger than methyl) may suppress reactions at adjacent positions, enabling cleaner functionalization at remaining available sites.

Conducting Polymer Monomer Development with Enhanced Thermochemical Stability

For materials science applications requiring electropolymerization of pyrrole-based monomers, bromomethyl-substituted pyrroles offer superior thermochemical stability and radical cation stability relative to chloro- and fluoromethyl analogs [2]. 2-(Bromomethyl)-1-isopropyl-1H-pyrrole represents a candidate monomer for exploring conducting polymers with tailored electronic properties, where the bromomethyl group provides both a synthetic handle for post-polymerization modification and contributes to enhanced stability of the polymer backbone.

Nucleophilic Displacement for Side-Chain Functionalized Pyrroles

The bromomethyl group of 2-(bromomethyl)-1-isopropyl-1H-pyrrole undergoes nucleophilic substitution with amines, thiols, alkoxides, and carbon nucleophiles, enabling the installation of diverse functionality without engaging the pyrrole ring directly [2]. This contrasts sharply with direct pyrrole alkylation strategies, which yield complex mixtures of polyalkylated products and polymeric material [2]. The compound is therefore optimal for synthetic sequences requiring a single, predictable nucleophilic substitution event to introduce functionalized side chains onto an N-isopropylpyrrole scaffold.

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